molecular formula C14H13Cl2NO3 B12882460 [2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid CAS No. 139519-84-9

[2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

Cat. No.: B12882460
CAS No.: 139519-84-9
M. Wt: 314.2 g/mol
InChI Key: VSZIYBAYBOUSJK-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a dichlorophenyl group and an ethyl-substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 3-ethyl-1H-pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative with herbicidal properties.

    2,3-Dichlorophenoxyacetic acid: Similar structure but lacks the pyrrole ring.

    3-(2,3-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid: Contains the pyrrole ring but differs in the acetic acid moiety.

Uniqueness

2-(2,3-Dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy)acetic acid is unique due to the presence of both the dichlorophenyl group and the ethyl-substituted pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

139519-84-9

Molecular Formula

C14H13Cl2NO3

Molecular Weight

314.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(3-ethyl-1H-pyrrol-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C14H13Cl2NO3/c1-2-8-5-6-17-14(8)9-3-4-10(13(16)12(9)15)20-7-11(18)19/h3-6,17H,2,7H2,1H3,(H,18,19)

InChI Key

VSZIYBAYBOUSJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=C1)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Origin of Product

United States

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